methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 946231-70-5
VCID: VC11930379
InChI: InChI=1S/C22H20N4O4/c1-3-20-24-25-21(30-20)18-12-15-6-4-5-7-17(15)26(18)13-19(27)23-16-10-8-14(9-11-16)22(28)29-2/h4-12H,3,13H2,1-2H3,(H,23,27)
SMILES: CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol

methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

CAS No.: 946231-70-5

Cat. No.: VC11930379

Molecular Formula: C22H20N4O4

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate - 946231-70-5

Specification

CAS No. 946231-70-5
Molecular Formula C22H20N4O4
Molecular Weight 404.4 g/mol
IUPAC Name methyl 4-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C22H20N4O4/c1-3-20-24-25-21(30-20)18-12-15-6-4-5-7-17(15)26(18)13-19(27)23-16-10-8-14(9-11-16)22(28)29-2/h4-12H,3,13H2,1-2H3,(H,23,27)
Standard InChI Key DKIMYMGRGNRTBS-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Canonical SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC

Introduction

Molecular Formula

The molecular formula of this compound is C21H20N4O4, and it has a molecular weight of approximately 396.41 g/mol.

Synthesis

The synthesis of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multistep organic reactions. Below is an outline of the synthetic pathway:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole moiety can be synthesized by cyclizing hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

  • Indole Functionalization:

    • The indole nucleus is functionalized at the nitrogen position to attach an acetamido group through nucleophilic substitution.

  • Esterification:

    • The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

  • Coupling Reaction:

    • The oxadiazole-indole intermediate is coupled with the benzoate ester using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).

Potential Pharmacological Activities

The structural features of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate suggest potential biological activities:

  • Antimicrobial Properties:

    • The oxadiazole ring has been widely studied for its antimicrobial activity against bacterial and fungal pathogens.

  • Anti-inflammatory Potential:

    • Indole derivatives are known inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation pathways.

  • Anticancer Activity:

    • The combination of indole and oxadiazole moieties may enhance interactions with DNA or proteins involved in cancer cell proliferation.

In Silico Studies

Molecular docking studies could reveal interactions with biological targets such as enzymes or receptors. For instance:

  • Docking against COX enzymes may predict anti-inflammatory efficacy.

  • Interaction with kinases or DNA-binding proteins could indicate anticancer potential.

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using various spectroscopic and chromatographic techniques:

TechniquePurpose
NMR SpectroscopyElucidates proton (1^1H) and carbon (13^13C) environments in the molecule
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Identifies functional groups like esters (C=O stretch) and amides (N-H stretch)
High-performance Liquid Chromatography (HPLC)Assesses purity and stability

Comparison with Related Compounds

A comparison with structurally related compounds highlights its unique features:

Compound NameKey Structural DifferenceReported Activity
Methyl 4-(5-methyl-1,3,4-oxadiazolyl)benzoateLacks indole moietyAntimicrobial
N-(Indolylacetyl)-benzamideLacks oxadiazole ringAnti-inflammatory
5-Ethylindole-based oxadiazolesNo benzoate esterAnticancer

Future Research Directions

Further studies are required to explore the full potential of this compound:

  • Biological Screening:

    • Conduct in vitro assays for antimicrobial, anti-inflammatory, and anticancer activities.

  • Pharmacokinetics:

    • Analyze absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Structure Optimization:

    • Modify substituents on the oxadiazole or indole rings to improve potency and selectivity.

This detailed analysis underscores the importance of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate as a promising candidate for drug discovery and development. Further experimental validation will provide insights into its therapeutic applications.

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